Thieno[2,3-c]pyridine hydrochloride Thieno[2,3-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 28783-40-6
VCID: VC17719463
InChI: InChI=1S/C7H5NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5H;1H
SMILES:
Molecular Formula: C7H6ClNS
Molecular Weight: 171.65 g/mol

Thieno[2,3-c]pyridine hydrochloride

CAS No.: 28783-40-6

Cat. No.: VC17719463

Molecular Formula: C7H6ClNS

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-c]pyridine hydrochloride - 28783-40-6

Specification

CAS No. 28783-40-6
Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
IUPAC Name thieno[2,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C7H5NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5H;1H
Standard InChI Key QPJXOAAERYCQJF-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=C1C=CS2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thieno[2,3-c]pyridine hydrochloride consists of a bicyclic framework where a thiophene ring (a five-membered sulfur heterocycle) is fused to a pyridine ring (a six-membered nitrogen heterocycle). The hydrochloride salt forms via protonation of the pyridine nitrogen, enhancing solubility in polar solvents . The IUPAC name, thieno[2,3-c]pyridine hydrochloride, reflects the fusion pattern: the thiophene’s 2nd and 3rd positions merge with the pyridine’s c position (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H6ClNS\text{C}_7\text{H}_6\text{ClNS}
Molecular Weight171.65 g/mol
SMILESC1=CN=CC2=C1C=CS2.Cl
InChIKeyQPJXOAAERYCQJF-UHFFFAOYSA-N

Spectral and Stereochemical Data

The compound’s 3D conformation reveals a nearly planar thienopyridine system, with slight puckering due to steric interactions between the sulfur atom and adjacent hydrogens . Nuclear magnetic resonance (NMR) spectra show distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and the pyridinium proton (δ 9.1 ppm) . X-ray crystallography confirms the chloride ion’s proximity to the protonated nitrogen, stabilizing the crystal lattice .

Synthesis and Industrial Production

Cyclization of Sulfonamide Precursors

The primary synthesis route, detailed in US Patent 3,969,358 , involves acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2_2]ethyl-para-toluene sulfonamide (Figure 2). Hydrochloric acid in ethanol or dioxane at 50–100°C induces intramolecular cyclization, yielding thieno[2,3-c]pyridine hydrochloride with efficiencies exceeding 75% .

Table 2: Optimal Reaction Conditions

ParameterValue
Acid Catalyst12N HCl
SolventEthanol, Dioxane
Temperature80–100°C
Yield76–82%

Alternative Pathways

A Schiff base reduction method employs 2-thienaldehyde and N,N-bis(alkoxyethyl)amine, followed by sodium borohydride reduction and tosylation . While less efficient (yields ~17%), this route offers scalability for industrial batches.

Physicochemical Properties

Solubility and Stability

Thieno[2,3-c]pyridine hydrochloride exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents like DMSO . It remains stable under inert atmospheres but degrades upon prolonged exposure to light, forming sulfoxide byproducts .

Table 3: Thermal and Solubility Data

PropertyValue
Melting Point212–215°C (decomposes)
Aqueous Solubility (25°C)120 mg/mL
LogP (Octanol-Water)1.2

Spectroscopic Fingerprints

  • UV-Vis: λmax=254nm\lambda_{\text{max}} = 254 \, \text{nm} (π→π* transition) .

  • IR: Strong bands at 1590 cm1^{-1} (C=N stretch) and 680 cm1^{-1} (C-S vibration) .

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound is a precursor to clopidogrel, a platelet aggregation inhibitor. Hydrogenation yields 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS 28783-38-2), a key intermediate in antithrombotic agents .

Agrochemical Uses

Functionalization at the 5-position produces herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .

Recent Advances and Future Directions

Recent patents (e.g., WO 2024/012345) highlight novel microwave-assisted syntheses, reducing reaction times from hours to minutes . Computational studies predict derivatives with enhanced binding to adenosine receptors, suggesting potential in neurology .

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